NS2B-NS3pro-IN-2

Zika virus protease inhibitor allosteric inhibitor

Researchers developing flavivirus NS2B-NS3 protease inhibitors often lack a validated low-activity benchmark for calibrating SAR assays and establishing allosteric binding baselines. NS2B-NS3pro-IN-2 (Compound 11) fills this gap as a well-characterized weak allosteric inhibitor (13% ZIKV, 16% DENV2 inhibition at 20 µM), enabling precise quantification of potency improvements in novel benzothiazole analogs. • Essential low-activity reference for SAR calibration: compound 12 (IC50 = 5.48 µM) represents >10-fold improvement over the parent scaffold • Validated negative control for allosteric NS2B-NS3 binding site studies, mechanistically distinct from orthosteric inhibitors • Balanced ZIKV/DENV2 dual-target baseline for profiling selectivity shifts in pan-flavivirus inhibitor development

Molecular Formula C26H27N3O4S2
Molecular Weight 509.6 g/mol
Cat. No. B15136030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS2B-NS3pro-IN-2
Molecular FormulaC26H27N3O4S2
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C=NC3N(C4=C(S3)C=C(C=C4)C)CCOC
InChIInChI=1S/C26H27N3O4S2/c1-18-8-11-20(12-9-18)35(31,32)28-22-7-5-4-6-21(22)24(30)17-27-26-29(14-15-33-3)23-13-10-19(2)16-25(23)34-26/h4-13,16-17,26,28H,14-15H2,1-3H3
InChIKeySVHILMZESGDPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NS2B-NS3pro-IN-2: A Weak Allosteric Inhibitor of Zika Virus NS2B-NS3 Protease for SAR Studies


NS2B-NS3pro-IN-2, also known as compound 11, is a synthetic small-molecule inhibitor belonging to the benzothiazole class of allosteric NS2B-NS3 protease inhibitors [1]. It demonstrates weak inhibitory activity against Zika virus (ZIKV) NS2B-NS3 protease, exhibiting only 13% inhibition at a concentration of 20 µM [1]. Unlike many potent orthosteric inhibitors in its class, its primary value lies not in therapeutic potency, but as a critical comparator compound for probing the structure-activity relationships of more potent allosteric analogs.

Why Generic Substitution is Not Feasible for NS2B-NS3pro-IN-2 in Flavivirus Protease Research


Within the benzothiazole class of allosteric NS2B-NS3 protease inhibitors, small structural modifications lead to large potency variations [1]. For example, a direct aniline derivative (compound 12) of NS2B-NS3pro-IN-2 achieves an IC50 of 5.48 µM against ZIKV protease, representing a significant potency increase from the parent compound's 13% inhibition at 20 µM [1]. This steep SAR dependence means that simply substituting NS2B-NS3pro-IN-2 with a seemingly similar analog could lead to drastically different experimental outcomes, making precise compound selection critical for reproducible research.

Quantitative Evidence Guide for NS2B-NS3pro-IN-2 Selection vs. Close Analogs


NS2B-NS3pro-IN-2 vs Compound 12: Quantified Potency Gap in Zika Protease Inhibition

NS2B-NS3pro-IN-2 (compound 11) shows very low inhibition of ZIKV NS2B-NS3 protease at 20 µM (13%), while its aniline derivative compound 12 achieves an IC50 of 5.48 ± 0.35 µM against the same target [1]. This large potency difference highlights the critical role of the aniline modification in achieving meaningful protease inhibition.

Zika virus protease inhibitor allosteric inhibitor

NS2B-NS3pro-IN-2 vs Compound 14: Sub-Micromolar Potency Gap in ZIKV Protease Inhibition

Compared to NS2B-NS3pro-IN-2's weak activity (13% inhibition at 20 µM), compound 14, which incorporates a 2,2-diphenylacetic acid moiety, achieves a sub-micromolar IC50 of 0.95 ± 0.13 µM against ZIKV NS2B-NS3 protease [1]. This represents a potency improvement greater than 20-fold, defining the upper end of the activity range within this benzothiazole allosteric inhibitor series.

Zika virus protease inhibitor allosteric inhibitor

Differential Selectivity Profile of NS2B-NS3pro-IN-2 Between ZIKV and DENV2 Proteases

NS2B-NS3pro-IN-2 (compound 11) exhibits a modest selectivity difference between ZIKV and DENV2 proteases, with 13% inhibition against ZIKV and 16% inhibition against DENV2 at 20 µM [1]. In contrast, the more potent analog compound 14 shows strong ZIKV selectivity with an IC50 of 0.95 µM for ZIKV but a significantly weaker IC50 of 11.12 µM for DENV2 [1].

flavivirus protease selectivity dengue virus

Allosteric Inhibition Mechanism of NS2B-NS3pro-IN-2 Differentiates It From Orthosteric Inhibitors

NS2B-NS3pro-IN-2 belongs to a class of allosteric NS2B-NS3 protease inhibitors that bind outside the active site, as opposed to orthosteric substrate-competitive inhibitors [1]. While the most potent orthosteric inhibitors can achieve double-digit nanomolar IC50 values (e.g., 30 nM) [2], NS2B-NS3pro-IN-2's allosteric mechanism offers a distinct binding mode that may reduce competition with endogenous substrates and provide a different resistance profile.

allosteric inhibition NS2B-NS3 protease drug discovery

Optimal Research Application Scenarios for NS2B-NS3pro-IN-2 in Flavivirus Drug Discovery


SAR Reference Compound for Aniline-Substituted Benzothiazole Allosteric Inhibitors

NS2B-NS3pro-IN-2 serves as an essential low-activity reference point in structure-activity relationship studies. As demonstrated in the head-to-head comparison with compound 12 (IC50 = 5.48 µM vs. 13% inhibition at 20 µM), the introduction of an aniline group dramatically improves potency [1]. Researchers synthesizing novel benzothiazole derivatives can use NS2B-NS3pro-IN-2 to calibrate their assays and quantify the fold-improvement in activity achieved by their structural modifications.

Negative Control for Allosteric Binding Site Validation

Given its weak inhibition profile (13% at 20 µM for ZIKV), NS2B-NS3pro-IN-2 is ideally suited as a negative control compound in experiments designed to validate the allosteric binding site of the NS2B-NS3 protease. It allows researchers to establish a baseline for non-specific or weak binding effects, against which the activity of more potent allosteric inhibitors such as compound 14 (IC50 = 0.95 µM) can be measured [1].

Selectivity Profiling Baseline for Dual ZIKV/DENV Inhibitor Development

With approximately equivalent but weak inhibition of both ZIKV (13%) and DENV2 (16%) proteases at 20 µM, NS2B-NS3pro-IN-2 provides a balanced baseline for profiling the selectivity shifts induced by structural modifications [1]. Researchers developing dual-target or pan-flavivirus inhibitors can use this compound to benchmark whether new analogs gain potency against one or both targets.

Allosteric Mechanism of Action Studies in Flavivirus Protease Drug Discovery

As a confirmed allosteric inhibitor of the NS2B-NS3 protease, NS2B-NS3pro-IN-2 is a valuable tool for studying non-competitive inhibition mechanisms distinct from orthosteric substrate-competitive inhibitors [1]. Its well-characterized but weak activity makes it suitable for mechanistic studies, including binding kinetics experiments and co-crystallization trials, without the confounding effects of high-potency active-site competition [2].

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